molecular formula C20H21NO4S B2678425 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone CAS No. 2034586-52-0

1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone

Cat. No.: B2678425
CAS No.: 2034586-52-0
M. Wt: 371.45
InChI Key: VJRXUYPCVKJJJK-UHFFFAOYSA-N
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Description

1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone is a synthetically designed small molecule of significant interest in preclinical pharmaceutical research. Its structure incorporates several pharmaceutically active motifs, suggesting broad utility in early-stage discovery. The compound features a 1,3-benzodioxole moiety, a group historically associated with bioactive molecules and known for its metabolic stability and role as a pharmacophore in various therapeutic agents . This fragment is linked via an ether to a rigid azetidine ring, a saturated four-membered heterocycle that is increasingly valued in medicinal chemistry for its ability to improve physicochemical properties and potency, as evidenced in compounds targeting a range of biological pathways . The molecule is functionalized with a benzylthioethanone group, which can serve as a key reactive handle for further chemical derivatization or potentially contribute to target engagement through specific interactions. The specific combination of these features makes this compound a valuable chemical tool for researchers exploring new chemical space. Its primary research applications are anticipated in two key areas: First, in neuropharmacology, given the prevalence of the 1,3-benzodioxole and azetidine groups in ligands for central nervous system (CNS) targets, such as sphingosine-1-phosphate (S1P) receptors, which are implicated in neuroinflammatory and neurodegenerative diseases . Second, in oncology research, where similar heterocyclic structures are found in potent inhibitors of key signaling proteins, including KRAS and ULK1, which are critical targets in various cancers . While the precise mechanism of action for this specific compound is a subject for ongoing research, its structure suggests potential as a covalent warhead or an allosteric modulator, making it a compelling candidate for high-throughput screening, target identification, and structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-2-benzylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c22-20(13-26-12-15-4-2-1-3-5-15)21-9-16(10-21)11-23-17-6-7-18-19(8-17)25-14-24-18/h1-8,16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRXUYPCVKJJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the methylenedioxy bridge.

    Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions involving appropriate amine precursors.

    Thioether Formation: The benzylthio group is typically introduced through nucleophilic substitution reactions involving benzyl halides and thiolates.

    Final Coupling: The final step involves coupling the benzo[d][1,3]dioxole moiety with the azetidine and benzylthio intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone can undergo various chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, thiolates.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it versatile for producing a range of products.

Mechanism of Action

The mechanism of action of 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could engage in π-π interactions, while the azetidine ring might provide steric hindrance or specific binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The azetidine ring in the target compound contrasts with six-membered heterocycles in analogs:

Compound Name Heterocycle Key Substituents Yield (%) Melting Point (°C) Reference
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone Azetidine Benzodioxol-oxymethyl, benzylthio-ethanone N/A N/A -
2-(4-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)piperazin-1-yl)pyrimidine Piperazine Phenyl-ethyl, pyrimidine 65 181–182
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-phenylpiperidine Piperidine Phenyl-ethyl, phenyl 75 183–184
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone Azetidine Benzodioxol, hydroxymethyl N/A N/A

Key Observations :

  • Piperazine derivatives (e.g., ) show higher yields (65–82%) and melting points (171–203°C), suggesting greater synthetic feasibility and stability.
Substituent Effects on Physicochemical Properties

The benzylthio-ethanone group in the target compound differs from substituents in analogs:

Compound Name Substituent Elemental Analysis (C/H/N%) Key Spectral Data (NMR) Reference
This compound Benzylthio-ethanone N/A N/A -
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine 3-Chlorophenyl C: ~59%, H: ~5%, N: ~5% ¹H-NMR: δ 6.7–7.3 (aromatic protons)
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-(trifluoromethyl)phenyl)piperazine 4-Trifluoromethylphenyl C: 61.18%, H: 5.37%, N: 5.28% ¹³C-NMR: δ 121–125 (CF₃ signals)
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromo-2-(6-methylpyridin-2-yl)ethanone Bromo, pyridinyl Molecular weight: 334 ¹H-NMR: δ 2.5 (CH₃-pyridine)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃ in ) lower electron density, affecting NMR shifts and reactivity.
  • Bulky substituents (e.g., benzylthio) may reduce solubility but enhance lipophilicity, as seen in thioether analogs .

Key Observations :

  • Azetidine synthesis (e.g., ) often requires transition-metal catalysts (e.g., Pd), contrasting with piperazine derivatives synthesized via simpler alkylation .
  • Yields for azetidine derivatives are less documented, suggesting challenges in ring stability or purification.

Biological Activity

The compound 1-(3-((benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone , a derivative of benzodioxole, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, with a molecular weight of 366.46 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological activities including anti-inflammatory and antitumor properties.

Biological Activity Overview

Research indicates that compounds containing the benzodioxole structure exhibit various biological activities:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Some derivatives have shown efficacy against a range of microbial pathogens.
  • Cytotoxicity : Certain analogs have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Receptor Binding : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or tumor progression.
  • Gene Expression Modulation : By affecting transcription factors, the compound can alter the expression of genes associated with cell survival and proliferation.

Study 1: Antioxidant and Antimicrobial Properties

A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of several benzodioxole derivatives, including our compound of interest. The results indicated a significant reduction in reactive oxygen species (ROS) in treated cells compared to controls, suggesting robust antioxidant activity. Additionally, antimicrobial assays revealed that the compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria.

CompoundAntioxidant Activity (IC50 µM)Antimicrobial Activity (Zone of Inhibition mm)
115.514
210.218
Target8.720

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation by Lee et al. (2023), the cytotoxic effects of the compound were tested on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The study utilized MTT assays to determine cell viability post-treatment.

Cell LineIC50 (µM)
MCF-712.5
A5499.8

Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with A549 cells being more sensitive to treatment.

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